2H-Pyrido[2,1-a]isoquinoline
Description
Structure
3D Structure
Properties
CAS No. |
231-00-5 |
|---|---|
Molecular Formula |
C13H11N |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2H-benzo[a]quinolizine |
InChI |
InChI=1S/C13H11N/c1-2-6-12-11(5-1)8-10-14-9-4-3-7-13(12)14/h1-2,4-10H,3H2 |
InChI Key |
NCFUIPADGNPPPP-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CN2C=CC3=CC=CC=C3C2=C1 |
Origin of Product |
United States |
Preparation Methods
Solvent-Mediated Cyclization
Recent developments demonstrate trifluoroethanol (TFE) as an effective solvent for constructing the pyrido[2,1-a]isoquinoline core without metal catalysts. The reaction of isoquinoline derivatives with propargyl alcohols in TFE at 20°C produces target compounds in 55–95% yield (Table 1).
Table 1 : Yields of Pyrido[2,1-a]isoquinolines in Fluorinated Alcohols
| Substituent (R) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| H | TFE | 20 | 95 |
| 4-OMe | TFE | 20 | 85 |
| 3-Cl | TFE | 20 | 78 |
| H | Ethanol | 20 | 78 |
The strong hydrogen-bonding capacity of TFE (pKa ≈12.4) facilitates proton transfer during the cyclization step, while its low nucleophilicity minimizes side reactions. Comparative studies show TFE improves reaction rates 3-fold versus ethanol.
Mechanistic Considerations
Density functional theory (DFT) calculations reveal a stepwise mechanism:
-
Acid-catalyzed formation of propargyl cation
-
6-endo-dig cyclization forming the pyrido ring
Control experiments confirm the necessity of protic solvents, with aprotic media (DCM, THF) yielding <5% product.
Multi-Component Reaction (MCR) Approaches
Acid-Catalyzed Three-Component Synthesis
A novel MCR strategy combines isatin derivatives, terminal alkynes, and tetrahydroisoquinolines (THIQs) in benzoic acid/toluene at 90°C to afford 5,6-dihydropyrrolo[2,1-a]isoquinolines. Key advantages include:
-
Atom economy (83–92%)
-
Broad substrate tolerance (aryl, heteroaryl, aliphatic alkynes)
Representative Transformation :
Isoquinoline 5a reacts with isatin 1a and phenylacetylene 3a to give 7aaa in 86% yield (Figure 2). The reaction proceeds via:
Solvent and Catalyst Optimization
Screening identified benzoic acid in toluene as optimal (Table 2):
Table 2 : MCR Condition Optimization
| Acid Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| TFA | Neat | 50 | 72 |
| Benzoic acid | Toluene | 90 | 86 |
| p-TSA | DCE | 80 | 78 |
| None | Toluene | 90 | 71 |
The protocol tolerates electron-donating (-OMe) and -withdrawing (-F) groups on aryl alkynes, though sterically hindered substrates (e.g., 2-naphthyl) require extended reaction times (24h).
Crystallization and Polymorph Control
Polymorph Isolation Techniques
The dihydrochloride salt of (2S,3S,11bS)-1-(2-amino-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-3-yl)-4(S)-fluoromethyl-pyrrolidin-2-one exhibits two crystalline forms (A and B) and an amorphous phase.
Crystallization Conditions :
-
Form A : Ethanol/water (9:1), slow cooling (0.5°C/min)
-
Form B : Acetone/hexane (1:3), rapid antisolvent addition
X-ray powder diffraction (XRPD) analysis shows Form A has superior thermodynamic stability (ΔHfus = 152 J/g) versus Form B (ΔHfus = 138 J/g).
Impact of Polymorphism on Bioavailability
Dissolution studies in simulated gastric fluid (pH 1.2):
The amorphous form, while pharmaceutically favorable, requires stabilization via co-formers (e.g., PVP-VA64) to prevent recrystallization.
Comparative Analysis of Synthetic Routes
Table 3 : Method Comparison for Pyrido[2,1-a]isoquinoline Synthesis
Chemical Reactions Analysis
Solvent-Dependent Transformations
Reaction pathways for pyrido[2,1-a]isoquinoline derivatives vary significantly with solvent polarity and acidity:
| Substrate | Solvent System | Temperature | Product(s) | Yield | Source |
|---|---|---|---|---|---|
| 1a | HFIP/AcOH (2:1) | 20°C | 3a (lactone derivative) | 55% | |
| 1a | Ethanol | 20°C | 2a (pyrido derivative) | 78% | |
| 1a | Acetonitrile | 80°C | 2a | 65% |
-
HFIP/ACOH systems promote lactone formation via 1,2-rearrangements, while ethanol favors direct cyclization to pyrido derivatives .
-
Electron-donating substituents (e.g., -OMe, -F) on the phenyl ring shift reactivity toward benzazepine derivatives (e.g., 4 ) instead of lactones .
Cycloaddition and Multicomponent Reactions
2H-Pyrido[2,1-a]isoquinolines participate in 1,4-dipolar cycloadditions with high diastereoselectivity:
-
Reaction : Isoquinoline + DMAD + N-tosylimines → 2H-Pyrimido[2,1-a]isoquinolines (3a–b ) .
-
Conditions : Room temperature, no catalyst.
This method provides rapid access to polycyclic frameworks relevant to drug discovery .
Deprotection and Final Functionalization
Final steps in synthesis often involve deprotection of intermediates:
-
Step d : HCl-mediated cleavage of amino-protecting groups (e.g., Boc) in ketone/nitrile solvents (THF, dioxane) at −20°C to 10°C .
-
Isolation : Crystallization in methanol yields >99% pure pyrido[2,1-a]isoquinoline APIs .
Scale-Up Feasibility :
Scientific Research Applications
Synthesis of 2H-Pyrido[2,1-a]isoquinoline Derivatives
The synthesis of this compound derivatives has been extensively studied to enhance their pharmacological properties. Various methods have been developed, including:
- Ultrasound-Promoted Green Synthesis : A method utilizing ultrasonic irradiation to synthesize pyrido[2,1-a]isoquinoline derivatives in water, achieving high yields and reduced reaction times. This approach emphasizes environmentally friendly practices in chemical synthesis .
- Chiral Resolution : A process for the optical resolution of enamine derivatives has been reported, which allows for the selective synthesis of chiral this compound compounds. This method addresses challenges in producing optically pure compounds on a technical scale .
Anticancer Properties
Research has highlighted the cytotoxic effects of this compound derivatives against various cancer cell lines:
- Cytotoxicity Studies : Compounds derived from this scaffold have shown promising results against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, a study demonstrated that specific derivatives exhibited potent cytotoxicity, indicating their potential as anti-cancer agents .
- Mechanism of Action : The mechanism involves interference with cellular processes such as tubulin polymerization and apoptosis induction, making these compounds valuable in cancer therapy .
Antiviral Activity
Recent investigations into isoquinoline alkaloids have suggested their potential as antiviral agents:
- In Vitro Studies : Isoquinoline derivatives have shown activity against viruses like herpes simplex virus and others through various mechanisms of action. This positions them as candidates for further development in antiviral drug discovery .
Pharmacological Applications
The pharmacological relevance of this compound extends beyond oncology:
- Potential Treatments : Research indicates that these compounds could be effective in treating conditions related to inflammation and neurodegenerative diseases due to their ability to modulate biological pathways involved in these disorders .
- Drug Development : The unique structural features of this compound make it an attractive scaffold for developing new therapeutic agents with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 2H-Pyrido[2,1-a]isoquinoline involves its interaction with specific molecular targets and pathways. For instance, certain derivatives act as topoisomerase inhibitors, which interfere with DNA replication and transcription in cancer cells . The compound’s structure allows it to bind to enzyme active sites, thereby inhibiting their function and leading to cytotoxic effects.
Comparison with Similar Compounds
Pyrrolo[2,1-a]isoquinoline
- Core Structure: Tricyclic system with a pyrrole fused to isoquinoline.
- Synthesis :
- Bioactivity : Found in natural products (e.g., lamellarins) with anticancer, anti-HIV, and topoisomerase I inhibitory activities .
- Structural Flexibility : Modifications at C-3 and spiro-oxindole derivatives enhance biological diversity .
Imidazo[2,1-a]isoquinoline
- Core Structure: Imidazole fused to isoquinoline.
- Synthesis: Cycloaddition of isoquinoline ester iminium ions with ethylene derivatives . Acylation at C-3 using acetic anhydride and Mg(ClO₄)₂ .
Pyrimido[2,1-a]isoquinoline
Benzimidazo[2,1-a]isoquinoline
- Core Structure: Benzimidazole fused to isoquinoline.
- Synthesis: Carboxamide derivatization at positions 1, 6, 9, or 11 via isocoumarin/isoquinolone conversions .
- Bioactivity : Cytotoxicity against colon 38 tumors (IC₅₀ < 1 µM) via DNA intercalation, mimicking acridine-4-carboxamides .
Comparative Data Table
Key Research Findings
Synthetic Efficiency: this compound is synthesized in higher yields (47–90%) via solvent-dependent rearrangements compared to pyrrolo derivatives, which often require metal catalysts . Ultrasound-assisted methods for pyrido derivatives reduce reaction times (<1 hour) and eliminate metal catalysts, aligning with green chemistry principles .
Benzimidazo derivatives demonstrate in vivo efficacy against tumors, unlike pyrido and imidazo analogs .
Structural Insights :
- Substituents at C-1 in pyrido derivatives influence lactone formation, whereas pyrrolo derivatives allow spiro-oxindole modifications for enhanced bioactivity .
Biological Activity
2H-Pyrido[2,1-a]isoquinoline is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antitumor, antimicrobial, and other therapeutic potentials.
Chemical Structure and Derivatives
This compound belongs to a broader class of isoquinoline derivatives known for their complex structural characteristics and biological significance. The compound can be synthesized through various methods, including microwave-assisted synthesis and traditional organic reactions. Its structure allows for modifications that enhance its biological activity.
Research indicates that this compound exhibits significant antitumor properties. The mechanisms through which it operates include:
- Topoisomerase Inhibition : This compound acts as a topoisomerase inhibitor, disrupting DNA replication in cancer cells, which is crucial for their proliferation .
- Cytotoxicity : Several studies have reported its cytotoxic effects against various tumor cell lines. For instance, derivatives of this compound have shown potent activity against breast, colorectal, and prostate cancer cells .
Case Studies
A notable study highlighted the synthesis of a library of this compound derivatives which were tested for their cytotoxic effects. The results demonstrated that these derivatives could reverse multidrug resistance in cancer cells, making them promising candidates for further development as anticancer agents .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Various studies have indicated:
- Broad-Spectrum Activity : Compounds containing this scaffold have shown effectiveness against both Gram-positive and Gram-negative bacteria. In particular, they exhibit significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
- Mechanisms : The antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound derivatives. Key findings include:
- Substituent Effects : The presence of electron-donating or withdrawing groups on the isoquinoline ring significantly influences the compound's biological activity. For instance, modifications at specific positions on the ring can enhance cytotoxicity or antimicrobial efficacy .
- Diverse Libraries : Researchers have synthesized diverse libraries of these compounds to systematically evaluate their biological activities and identify lead candidates for drug development .
Summary Table of Biological Activities
Q & A
Q. What are the foundational synthetic strategies for constructing the 2H-pyrido[2,1-a]isoquinoline core?
The Paal–Knorr synthesis is a key method, starting with substituted chalcones and using L-proline catalysis to form the pyrrolo[2,1-a]isoquinoline scaffold under mild conditions. This approach enables precise control over regioselectivity and functional group compatibility . Alternative routes include cycloaddition reactions, such as the Huisgen 1,4-dipolar cycloaddition, which employs isoquinoline and electron-deficient alkynes to generate spirocyclic derivatives (e.g., 76% yield with FeCl₃ catalysis) . A comparative table of methods is provided below:
Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?
Key diagnostic signals include:
- ¹H NMR : Downfield shifts for protons adjacent to the pyridine nitrogen (δ 8.5–9.5 ppm).
- ¹³C NMR : Distinct resonances for sp² carbons in the isoquinoline ring (δ 120–140 ppm) . For diastereomer analysis, NOESY or COSY experiments are critical to confirm spatial arrangements, especially in spirocyclic derivatives (e.g., dr 1:1 observed via HPLC and NMR in CDCl₃/DMSO-d₆) .
Q. What are standard protocols for characterizing reaction intermediates in multi-step syntheses?
High-resolution mass spectrometry (HRMS) and X-ray diffraction (XRD) are essential for validating intermediates. For example, XRD confirmed the hexacyclic phenalenoid structure in a free-radical cyclization product . TLC monitoring with UV-active chalcones (Rf = 0.3–0.5 in hexane/EtOAc) is recommended for real-time tracking .
Advanced Research Questions
Q. How can stereochemical challenges in enantioselective synthesis of 2H-pyrido[2,1-a]isoquinolines be addressed?
Chiral phosphine ligands (e.g., (R)-BINAP) in palladium-catalyzed cascade reactions achieve enantioselectivity up to 90% ee. For example, asymmetric Heck cyclization/carbonylation of indoles with aryl formates yields ester-functionalized derivatives . Diastereomeric ratios (dr) can be optimized via solvent choice (e.g., CDCl₃ vs. DMSO-d₆) and temperature control .
Q. What methodologies are effective for analyzing structure–activity relationships (SAR) in anticancer applications?
Key steps include:
- Derivatization : Introducing trifluoromethyl groups via tungsten-catalyzed decarboxylative cycloaddition enhances lipophilicity and target binding .
- Biological assays : NCI-60 cell line screening identifies cytotoxicity profiles. Derivatives with spiro-oxindole cores show enhanced activity against multidrug-resistant cancers .
- Computational modeling : DFT calculations predict binding affinities to P-glycoprotein (MDR1), a critical efflux transporter in drug resistance .
Q. How can contradictory data in reaction yields or selectivity be resolved?
Case study: Microwave-assisted synthesis (85–90% yield ) vs. traditional thermal methods (60–75% yield ). Contradictions arise from differences in:
- Energy input : Microwave irradiation accelerates kinetics.
- Catalyst loading : FeCl₃ (5 mol%) vs. WO₂PC (2 mol%). Reproducibility requires strict control of oxygen atmosphere, light intensity (450 nm LEDs), and anhydrous conditions .
Q. What strategies enable functionalization of the this compound core for SAR studies?
- C–H activation : Iron-catalyzed oxidative coupling with nitroolefins introduces electron-withdrawing groups at C-5 .
- Sulfonylation : Three-component reactions with DABCO·(SO₂)₂ and aryldiazonium salts add sulfonyl groups at C-8 under metal-free conditions .
Data Contradiction Analysis
Q. Why do NMR spectra of identical compounds vary across studies?
Solvent-induced shifts (e.g., CDCl₃ vs. DMSO-d₆) and pH effects (acidic vs. neutral conditions) alter resonance patterns. For example, pyrido[2,1-a]isoquinoline derivatives exhibit dr 1.4:1 in CDCl₃ but equilibrate to 1:1 in DMSO-d₆ due to epimerization .
Methodological Best Practices
Q. How to optimize reaction conditions for scale-up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
